Combretastatin A4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antitumor Properties

Combretastatin A4 has been shown to exhibit potent antitumor properties. It works by disrupting the polymerization process of microtubules in tubulins, causing mitotic arrest . This leads to the inhibition of tumor growth .

Antioxidant Effects

In vitro and in vivo studies have determined that combretastatins, including Combretastatin A4, also have antioxidant effects .

Anti-inflammatory Effects

Combretastatins have also been found to have anti-inflammatory effects .

Antimicrobial Effects

Combretastatins have been shown to have antimicrobial effects .

Use in Clinical Trials

Combretastatin A4 phosphate, a water-soluble prodrug that the body can rapidly metabolize to Combretastatin A4, has been tested in preclinical and clinical trials. It has shown objective and stable responses against many tumor types, with increased survival times of many patients .

Use in Nanoformulations

Nano-based formulations of active agents such as Combretastatin A4 phosphate exhibit several clear advantages, including improved low water solubility, prolonged circulation, drug targeting properties, enhanced efficiency, as well as fewer side effects .

Vascular Disruption

Combretastatin A4 is the active component of combretastatin A4 phosphate, a prodrug designed to damage the vasculature (blood vessels) of cancer tumors causing central necrosis . This application is particularly useful in targeting the blood supply to tumors, thereby inhibiting their growth .

Synthetic Derivatives

A large number of synthetic derivatives of Combretastatin A4 have been reported, including beta-lactam based compounds . These derivatives are being explored for their potential in enhancing the efficacy of Combretastatin A4 and reducing its side effects .

In Vivo Tumor Cell Necrosis

In addition to its antimitotic and in vitro cancer growth inhibition activity, Combretastatin A4 also acts as an antivascular agent and effectively induces tumor cell necrosis in vivo by targeting endothelial cytoskeleton .

Clinical Trials

Over 20 clinical trials of the phosphate prodrugs of Combretastatin A4 showed objective and stable responses against many tumor types, with increased survival times of many patients along with the confirmed cure of certain patients inflicted with anaplastic thyroid cancers .

Tubulin Binding

Tubulin represents a potent target in cancer chemotherapy, given its role in cell division. Combretastatin A4 is a naturally occurring well-known tubulin polymerization inhibitor .

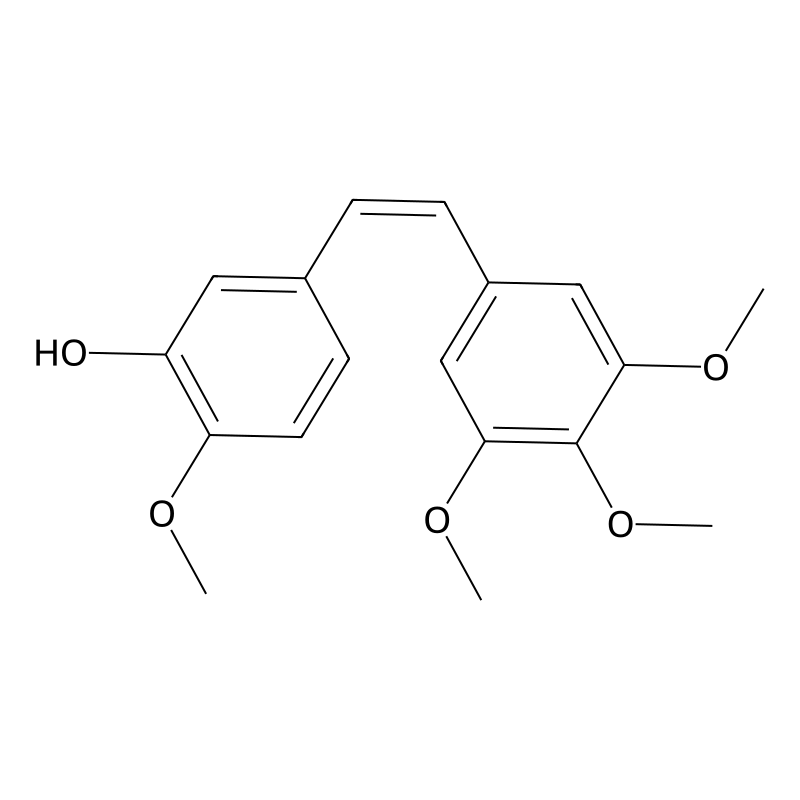

Combretastatin A4 is a member of the combretastatin family, isolated from the African willow tree Combretum caffrum in 1989. It is characterized as a (Z)-stilbene, featuring a unique structure that includes a trimethoxyphenyl group and a double bond connecting two aromatic rings. The compound exhibits potent antitumor activity by inhibiting tubulin polymerization, which is crucial for cell division and cancer progression .

- Toxicity: CA4 exhibits cytotoxicity towards various cell lines, including cancer cells. However, further studies are needed to fully understand its toxicity profile in vivo [].

- Flammability: CA4 is a combustible organic compound and should be handled with caution near heat sources.

- Reactivity: CA4 can react with strong oxidizing agents, potentially leading to fires or explosions.

The synthesis of Combretastatin A4 typically involves two primary reactions: the Wittig reaction and the Perkin condensation. The Perkin condensation is preferred due to its stereoselectivity, yielding predominantly the desired (Z)-isomer without extensive purification challenges associated with the Wittig reaction. The synthesis pathway generally includes the reaction of 3,4,5-trimethoxyphenylacetic acid with 3-hydroxy-4-methoxybenzaldehyde under controlled conditions .

Combretastatin A4 acts primarily as a tubulin polymerization inhibitor, binding to the colchicine site on tubulin and preventing microtubule formation. This mechanism induces cell cycle arrest and apoptosis in cancer cells. Studies have shown that CA-4 can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer cells, demonstrating its potential as an effective anticancer agent .

Several methods have been developed for synthesizing Combretastatin A4:

- Perkin Condensation: This method involves heating a mixture of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde in the presence of triethylamine and acetic anhydride.

- Wittig Reaction: Although less favored due to complications in purification, this method can also yield CA-4.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation to enhance reaction efficiency and reduce synthesis time .

Combretastatin A4 is primarily explored for its potential in cancer therapy. Its ability to inhibit tubulin polymerization makes it a candidate for developing novel anticancer drugs. Additionally, derivatives of CA-4 are being studied for improved solubility and bioavailability, enhancing their therapeutic efficacy . Furthermore, CA-4 phosphate has emerged as a water-soluble prodrug form that improves pharmacokinetic properties .

Research indicates that Combretastatin A4 interacts specifically with tubulin at the colchicine binding site. This interaction leads to significant changes in microtubule dynamics, promoting cell cycle arrest at various phases depending on the specific conditions of treatment . Studies have also explored how structural modifications to CA-4 can affect its binding affinity and biological activity.

Combretastatin A4 shares structural similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Colchicine | Contains an aromatic tropone ring | Tubulin polymerization inhibitor | Established anticancer agent |

| IsoCombretastatin A4 | Non-natural isomer of Combretastatin A4 | Comparable antitumor properties | More stable and easier to synthesize |

| Combretastatin B | Dihydrostilbene structure | Anticancer activity | Less potent than Combretastatin A4 |

| Heterocombretastatins | Modified A and B rings | Variable cytotoxicity | Enhanced solubility through structural changes |

These compounds illustrate the diversity within the combretastatin family while highlighting Combretastatin A4's unique position due to its potent biological activity and structural characteristics.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic

Other CAS

Metabolism Metabolites

Wikipedia

Dates

[2]. Signoretto E, et al. Stimulation of Eryptosis by Combretastatin A4 Phosphate Disodium (CA4P). Cell Physiol Biochem. 2016;38(3):969-81

[3]. Zhu J, et al. Co-Encapsulation of Combretastatin-A4 Phosphate and Doxorubicin in Polymersomes for Synergistic Therapy of Nasopharyngeal Epidermal Carcinoma. J Biomed Nanotechnol. 2015 Jun;11(6):997-1006.

[4]. Yao N, et al. Combretastatin A4 phosphate treatment induces vasculogenic mimicry formation of W256 breast carcinoma tumor in vitro and in vivo. Tumour Biol. 2015 Nov;36(11):8499-510.